Isomeric Scaffold Differentiation — 2,7-Naphthyridine vs. Dominant 1,8-Naphthyridine Isomer in Kinase Selectivity
The 2,7-naphthyridone scaffold has been independently validated as a novel lead structure for selective kinase inhibition, achieving target selectivity that the clinical multi-kinase inhibitor cabozantinib cannot match. In a combinatorial library screen, 2,7-naphthyridone derivative 17c exhibited MET kinase inhibition with an IC₅₀ of 13.8 nM, 17e inhibited AXL with an IC₅₀ of 17.2 nM, and 17i inhibited AXL with an IC₅₀ of 31.8 nM — each demonstrating selective single-kinase inhibition [1]. In contrast, cabozantinib, a 1,8-naphthyridine-scaffold-based clinical agent, showed no selectivity across MET and AXL kinases under the same screening conditions [1]. Separately, 2,7-naphthyridine-based PDE5 inhibitor T-0156 (compound 4c) achieved an IC₅₀ of 0.23 nM with >100,000-fold selectivity over PDE1–4 and 240-fold selectivity over PDE6, outperforming sildenafil (IC₅₀ = 3.6 nM at PDE5) in both potency and selectivity [2]. This body of evidence demonstrates that the 2,7-naphthyridine nitrogen arrangement can confer kinase and phosphodiesterase selectivity profiles not accessible to 1,8-naphthyridine-based compounds.
| Evidence Dimension | Kinase inhibitor selectivity (MET vs AXL) and PDE5 potency/selectivity |
|---|---|
| Target Compound Data | Compound class (2,7-naphthyridone): MET IC₅₀ = 13.8 nM (17c, selective for MET); AXL IC₅₀ = 17.2 nM (17e, selective for AXL); PDE5 IC₅₀ = 0.23 nM (T-0156, >100,000-fold selective over PDE1–4) |
| Comparator Or Baseline | Cabozantinib (1,8-naphthyridine): no MET/AXL selectivity in same assay; Sildenafil: PDE5 IC₅₀ = 3.6 nM, PDE6 IC₅₀ = 29 nM |
| Quantified Difference | Selective single-kinase inhibition achieved by 2,7-naphthyridones vs. non-selective multi-kinase profile of cabozantinib; ~15.7-fold greater PDE5 potency and substantially greater selectivity for T-0156 vs. sildenafil |
| Conditions | Biochemical kinase inhibition assay (MET/AXL); recombinant PDE5 enzyme inhibition assay |
Why This Matters
For drug discovery programs targeting kinases or PDEs where isoform selectivity is critical for therapeutic index, a 2,7-naphthyridine starting scaffold offers demonstrated selectivity advantages over the more common 1,8-naphthyridine framework.
- [1] Wang, M.S. et al. Efficient Arylation of 2,7-Naphthyridin-1(2H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor. ACS Combinatorial Science, 2020, 22(9), 457–467. DOI: 10.1021/acscombsci.0c00074 View Source
- [2] Ukita, T. et al. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2003, 13(14), 2341–2345. (IC₅₀ = 0.23 nM for compound 4c; selectivity data vs. PDE1–4 and PDE6) View Source
